2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Description
“2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” is a chemical compound. It is related to a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives . These derivatives have been studied for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .
Synthesis Analysis
The synthesis of related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives involves linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The specific synthesis process for “this compound” is not detailed in the available resources.Scientific Research Applications
Anti-Parkinson's Activity
Research has demonstrated that certain derivatives of 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide show promising anti-Parkinson's activity. A study synthesized novel derivatives of this compound and found that they exhibited potent free radical scavenging activity. Specifically, derivatives 4c, 4d, and 4e showed notable effects in an in vivo anti-Parkinson's screening using a 6-Hydroxydopamine lesioned rat model, with one derivative showing maximum activity in this context (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Anti-HIV Activity
The compound has also been explored for its potential in anti-HIV drug development. Studies using density functional theory (DFT) examined the local reactivity of acetamide derivatives, including those related to this compound, as potential anti-HIV drugs. These studies found that derivatives with bromophenyl and nitrophenyl substitutions showed the most promise as anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).
Anticancer Potential
Further research indicates potential anticancer applications. A study synthesized thiazole and thiadiazole derivatives and evaluated their cytotoxic activities against various cancer cell lines. Certain compounds showed significant activity, suggesting their potential as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-20(12-15-7-3-6-14-5-1-2-10-18(14)15)23-21-22-19(13-28-21)16-8-4-9-17(11-16)24(26)27/h1-11,13H,12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRZQHDFVXUABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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